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Compound of Interest

Compound Name: PROTAC BRD4 Degrader-3

Cat. No.: B13423714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

biological activity of the PROTAC BRD4 degrader ARV-771, a significant tool in the field of

targeted protein degradation.

Core Concepts: Introduction to PROTACs and BRD4
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack

the cell's natural protein disposal system to eliminate specific proteins of interest. They consist

of two active domains connected by a chemical linker: one that binds to a target protein and

another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of

the target protein, marking it for degradation by the proteasome.

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that

play a crucial role in regulating the transcription of key oncogenes like c-MYC. Their

dysregulation is implicated in various cancers, making them a prime target for therapeutic

intervention. ARV-771 is a potent and specific degrader of BET proteins, including BRD2,

BRD3, and BRD4.[1]

Chemical Structure and Properties of ARV-771
ARV-771 is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a BET-

binding moiety.
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Chemical Structure:

Molecular Formula: C₄₉H₆₀ClN₉O₇S₂

Molecular Weight: 986.6 g/mol

CAS Number: 1949837-12-0

Quantitative Data Summary
The following tables summarize the key quantitative data for ARV-771, demonstrating its high

affinity and potent degradation capabilities.

Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains[2][3][4]

Target Kd (nM)

BRD2 (BD1) 34

BRD2 (BD2) 4.7

BRD3 (BD1) 8.3

BRD3 (BD2) 7.6

BRD4 (BD1) 9.6

BRD4 (BD2) 7.6

Table 2: In Vitro Degradation and Inhibitory Activity of ARV-771[4]

Parameter Cell Line Value (nM)

DC₅₀ (BRD2/3/4) 22Rv1 < 5

IC₅₀ (c-MYC) 22Rv1 < 1
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Signaling Pathway: Mechanism of Action of ARV-771
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Caption: Mechanism of ARV-771-mediated BRD4 degradation.

Experimental Workflow: Synthesis and Evaluation of
ARV-771
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Caption: General workflow for the synthesis and evaluation of ARV-771.
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Experimental Protocols
Chemical Synthesis of ARV-771
The synthesis of ARV-771 involves a multi-step process. A detailed, step-by-step protocol can

be found in the supplementary information of the publication by Raina et al. (2016) in

Proceedings of the National Academy of Sciences.[5] The general procedure involves the

synthesis of the BET-binding moiety, the VHL ligand, and a suitable linker, followed by their

coupling and subsequent purification.

Western Blotting for BRD4 Degradation
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) and allow them to adhere overnight.

Treat the cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with a primary antibody against

BRD4, followed by incubation with a secondary antibody.

Detection: Visualize the protein bands using an appropriate detection reagent.

Cell Viability Assay
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of ARV-771 for a specified period

(e.g., 72 hours).

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure

the luminescence or absorbance according to the manufacturer's instructions.

Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
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c-MYC ELISA
Cell Treatment and Lysis: Treat cells with ARV-771 as described for the Western blot protocol

and prepare cell lysates.

ELISA Procedure: Perform the ELISA using a commercially available c-MYC ELISA kit,

following the manufacturer's protocol.

Data Analysis: Determine the concentration of c-MYC in the samples based on the standard

curve and calculate the IC₅₀ for c-MYC downregulation.

Conclusion
ARV-771 is a well-characterized and potent PROTAC degrader of BRD4 and other BET family

proteins. Its ability to induce robust and sustained degradation of these key epigenetic

regulators has established it as a valuable tool for both basic research and as a lead

compound in the development of novel cancer therapeutics. The data and protocols presented

in this guide provide a solid foundation for researchers and drug development professionals

working in the exciting field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to PROTAC BRD4
Degrader ARV-771]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13423714#protac-brd4-degrader-3-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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